molecular formula C17H24N2O4 B13084154 tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate

tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate

Cat. No.: B13084154
M. Wt: 320.4 g/mol
InChI Key: PYPKNNAGALPDSD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate is an organic compound with the molecular formula C17H24N2O4 It is a piperidine derivative that features a tert-butyl ester group and a carbamoylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate typically involves the reaction of 4-(3-carbamoylphenoxy)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate
  • tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate is unique due to the presence of the carbamoylphenoxy group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 4-(3-carbamoylphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-7-13(8-10-19)22-14-6-4-5-12(11-14)15(18)20/h4-6,11,13H,7-10H2,1-3H3,(H2,18,20)

InChI Key

PYPKNNAGALPDSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

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